molecular formula C18H17NO5 B12313287 L-Serine-2,3,3-d3-N-FMOC

L-Serine-2,3,3-d3-N-FMOC

Cat. No.: B12313287
M. Wt: 330.3 g/mol
InChI Key: JZTKZVJMSCONAK-BUYVNXHGSA-N
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Description

L-Serine-2,3,3-d3-N-FMOC: is a deuterated derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is isotopically labeled with deuterium at the 2, 3, and 3 positions, and it is protected with a 9-fluorenylmethoxycarbonyl (FMOC) group. This labeling and protection make it particularly useful in research applications, especially in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Serine-2,3,3-d3-N-FMOC typically involves the following steps:

    Deuteration of L-Serine: The starting material, L-serine, is subjected to deuterium exchange reactions to replace the hydrogen atoms at the 2, 3, and 3 positions with deuterium. This can be achieved using deuterated reagents and solvents under controlled conditions.

    FMOC Protection: The deuterated L-serine is then reacted with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: L-Serine-2,3,3-d3-N-FMOC undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: L-Serine-2,3,3-d3-N-FMOC is used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. It helps in the structural elucidation and quantification of biomolecules .

Biology: In biological research, the compound is used to study metabolic pathways and protein synthesis. Its deuterium labeling allows for precise tracking of metabolic processes .

Medicine: this compound is employed in medical research to investigate the role of serine in neurological disorders and other diseases. It serves as a tracer in metabolic studies .

Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and therapeutic agents. Its stable isotope labeling aids in drug metabolism and pharmacokinetic studies .

Mechanism of Action

L-Serine-2,3,3-d3-N-FMOC exerts its effects primarily through its role as a labeled amino acid. The deuterium atoms provide a unique signature that can be detected using NMR or mass spectrometry. This allows researchers to track the compound’s incorporation into proteins and other biomolecules. The FMOC group protects the amino group during synthesis and can be removed under basic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Uniqueness: L-Serine-2,3,3-d3-N-FMOC is unique due to its combination of deuterium labeling and FMOC protection. This makes it particularly useful in applications where both stable isotope labeling and protection of the amino group are required .

Properties

Molecular Formula

C18H17NO5

Molecular Weight

330.3 g/mol

IUPAC Name

(2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i9D2,16D

InChI Key

JZTKZVJMSCONAK-BUYVNXHGSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O

Origin of Product

United States

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